molecular formula C13H11N3O B1384195 8-Amino-7-methylphenazin-2-ol CAS No. 92-25-1

8-Amino-7-methylphenazin-2-ol

Cat. No. B1384195
CAS RN: 92-25-1
M. Wt: 225.25 g/mol
InChI Key: KWBJTBKOXIZLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-7-methylphenazin-2-ol is a chemical compound with the molecular formula C13H11N3O . It is part of the phenazine class of compounds .


Synthesis Analysis

The synthesis of phenazines, including 8-Amino-7-methylphenazin-2-ol, involves several methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of 8-Amino-7-methylphenazin-2-ol consists of a phenazine core with an amino group at the 8th position and a methyl group at the 7th position . The molecular weight is 225.2459 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Amino-7-methylphenazin-2-ol include its molecular formula (C13H11N3O), molecular weight (225.2459), and its structure .

Scientific Research Applications

Antimalarial Activity

A study investigated a series of compounds including 8-Amino-7-methylphenazin-2-ol analogs for their antimalarial potency against Plasmodium berghei in mice. Results showed high activity against this parasite, indicating potential for clinical trials in humans (Werbel et al., 1986).

Synthesis and Structural Analysis

Research focusing on the synthesis of 7- and 8-functionalized 2-Aminophenoxazinones provided insights into the structural requirements for forming the core of 2-amino-3 H -phenoxazin-3-ones, a category to which 8-Amino-7-methylphenazin-2-ol belongs (Granda et al., 2015).

Anomalous Behavior in Dyes

A study by Vivian and Belkin (1956) discussed the anomalous behaviors of related dyes, including 8-Amino-7-methylphenazin-2-ol. This research provided foundational knowledge on the chemical properties of such compounds (Vivian & Belkin, 1956).

Polymer Synthesis

8-Amino-7-methylphenazin-2-ol and its derivatives have been utilized in synthesizing heterocyclic polymers, which have applications in electroactive and thermally stable materials. These polymers were studied for their chemical structure and properties, indicating potential applications in advanced materials science (Ozkan et al., 2015).

Antimicrobial and Antifungal Properties

A study on 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, a category including 8-Amino-7-methylphenazin-2-ol, found promising antimicrobial and antifungal activities, indicating potential for medical applications in treating infections (Romanenko et al., 2016).

Antitumor Potential

Research into novel tricyclic nucleosides, including derivatives of 8-Amino-7-methylphenazin-2-ol, explored their potential as anticancer agents. This research is indicative of the potential use of such compounds in cancer treatment (Kawasaki et al., 1990).

Electrochemical Applications

A carbon paste electrode modified with a derivative of 8-Amino-7-methylphenazin-2-ol was used to develop an electrochemical sensor. This highlights its application in the development of sensitive detection methods in analytical chemistry (Beitollahi et al., 2012).

Future Directions

While specific future directions for 8-Amino-7-methylphenazin-2-ol are not mentioned in the available resources, the field of drug delivery systems, including those based on phenazine compounds, continues to evolve with new research and development .

properties

IUPAC Name

8-amino-7-methylphenazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-7-4-11-13(6-9(7)14)16-12-5-8(17)2-3-10(12)15-11/h2-6,17H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBJTBKOXIZLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)O)N=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919402
Record name 8-Amino-7-methylphenazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-7-methylphenazin-2-ol

CAS RN

92-25-1
Record name 8-Amino-7-methyl-2-phenazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenazinol, 8-amino-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-7-methyl-2-phenazinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Amino-7-methylphenazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-7-methylphenazin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Amino-7-methyl-2-phenazinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDR48PX5TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Amino-7-methylphenazin-2-ol
Reactant of Route 2
Reactant of Route 2
8-Amino-7-methylphenazin-2-ol
Reactant of Route 3
8-Amino-7-methylphenazin-2-ol
Reactant of Route 4
8-Amino-7-methylphenazin-2-ol
Reactant of Route 5
8-Amino-7-methylphenazin-2-ol
Reactant of Route 6
8-Amino-7-methylphenazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.